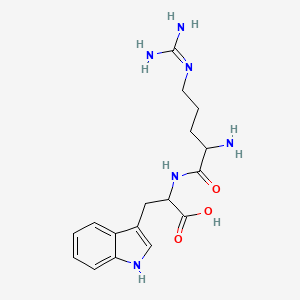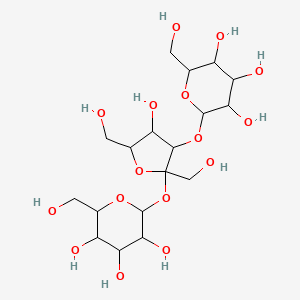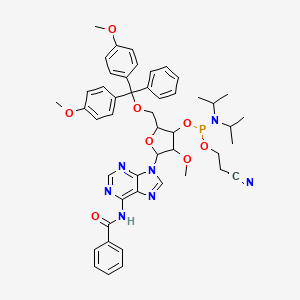
2-Hexadec-7-enylicosanamide;2-octadecyldocos-13-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide are long-chain fatty acid amidesEnamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enamides, including 2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide, can be achieved through various methods. One common approach is the direct N-dehydrogenation of amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these enamides into saturated amides.
Substitution: Enamides can undergo substitution reactions, particularly at the double bond or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or alkylated enamides.
Scientific Research Applications
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide involves their interaction with specific molecular targets and pathways. These compounds can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-octadecylstearamide: Another long-chain fatty acid amide with similar structural features.
N-octadec-9-enylhexadecan-1-amide: Structurally related compound with a different position of the double bond.
Uniqueness
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide are unique due to their specific double bond positions and chain lengths, which confer distinct chemical and biological properties. These structural features make them valuable in various applications, particularly in the synthesis of complex molecules and the study of biological activities .
Properties
Molecular Formula |
C76H150N2O2 |
|---|---|
Molecular Weight |
1124.0 g/mol |
IUPAC Name |
2-hexadec-7-enylicosanamide;2-octadecyldocos-13-enamide |
InChI |
InChI=1S/C40H79NO.C36H71NO/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-39(40(41)42)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35(36(37)38)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,39H,3-16,18,20-38H2,1-2H3,(H2,41,42);18,21,35H,3-17,19-20,22-34H2,1-2H3,(H2,37,38) |
InChI Key |
JGXHFRPGNZVYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCC=CCCCCCCCC)C(=O)N.CCCCCCCCCCCCCCCCCCC(CCCCCCC=CCCCCCCCC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13389112.png)
![[3-nitro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B13389118.png)

![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)

![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)






![2-(2,2,2-Trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B13389199.png)
